2-Pyridin-2-ylethanimidamide
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Description
2-Pyridin-2-ylethanimidamide is a biochemical used for proteomics research . It is a compound that has a molecular formula of C7H9N3 .
Synthesis Analysis
The synthesis of 2-Pyridin-2-ylethanimidamide and similar compounds has been a topic of interest in recent years . For instance, a study discussed the methodologies for the synthesis of 2-pyridones and their biological applications . Another study focused on the synthetic methods of 2-pyridone, a compound closely related to 2-Pyridin-2-ylethanimidamide .Scientific Research Applications
Anti-Fibrosis Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Methods of Application: The compounds were synthesized and their biological activities were evaluated against HSC-T6. The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Synthesis of N-(Pyridin-2-yl)imidates
- Scientific Field: Organic Chemistry
- Summary of Application: A simple synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates is reported .
- Methods of Application: The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
- Results: The present synthetic protocol was also developed on one mmol scale, providing access to this important scaffold. A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
Cross-Coupling Arylations
- Scientific Field: Organic Chemistry
- Summary of Application: 2-Pyridin-2-ylethanimidamide is used in cross-coupling arylations. This process involves the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .
- Methods of Application: The process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
- Results: The synthesis of pyridine-containing biaryls is limited, and methods for the formation of unsymmetrical 2,2’-bis-pyridines are scarce .
Antitrypanosomal and Antiplasmodial Activities
- Scientific Field: Medicinal Chemistry
- Summary of Application: Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Methods of Application: The 2-aminopyrimidines were tested by use of microplate assays for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
- Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Cross-Coupling Arylations
- Scientific Field: Organic Chemistry
- Summary of Application: 2-Pyridin-2-ylethanimidamide is used in cross-coupling arylations. This process involves the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .
- Methods of Application: The process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
- Results: The synthesis of pyridine-containing biaryls is limited, and methods for the formation of unsymmetrical 2,2’-bis-pyridines are scarce .
Antitrypanosomal and Antiplasmodial Activities
properties
IUPAC Name |
2-pyridin-2-ylethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(9)5-6-3-1-2-4-10-6/h1-4H,5H2,(H3,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGKYIRQZRAXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-ylethanimidamide |
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